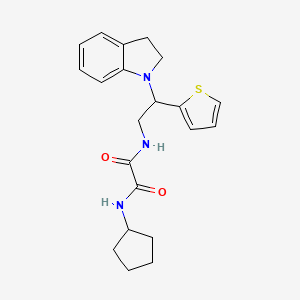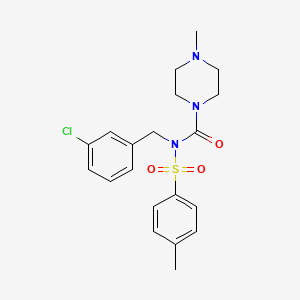
N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as aminolysis of the acyl chloride . Another method could involve the oxidation of benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, carbocation intermediates formed during reactions can react further by bonding to a nucleophile to give a substitution or addition product .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, “3-Chlorobenzylamine” has a molecular weight of 141.60, and it appears as a colorless to light yellow liquid or white to light yellow solid .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, which share structural motifs with N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, are pivotal in supramolecular chemistry. Their utility spans from nanotechnology to polymer processing and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these building blocks promises a bright future in various applications (Cantekin, de Greef, & Palmans, 2012).
Antitumor Activity
Phenylpiperazine derivatives, which are structurally related to the query compound, are under investigation for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole, among other related structures, have shown promise in preclinical testing stages for their potential as new antitumor drugs. The exploration of these compounds is crucial for synthesizing agents with various biological properties, including potential cancer therapeutics (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Pharmacological Modulators
Compounds like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) have been widely used in pharmacological studies to modulate AMPK activity, which is crucial for understanding metabolic pathways and potential therapeutic interventions. Although not directly related to N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, the use of such modulators illustrates the broader research context in which similar compounds could be applied to uncover new pharmacological insights and therapeutic targets (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).
Environmental Contaminant Studies
Research into the occurrence, fate, and behavior of various contaminants, such as parabens in aquatic environments, is another area where structurally complex compounds are of interest. Understanding how these substances, which often contain phenolic groups similar to N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, interact with environmental systems can provide insights into pollution control, environmental health, and the development of safer chemical alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-6-8-19(9-7-16)28(26,27)24(15-17-4-3-5-18(21)14-17)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJMBHUVVIJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

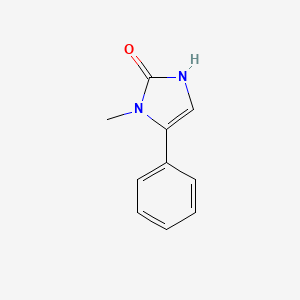
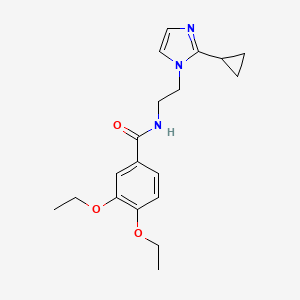
![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)
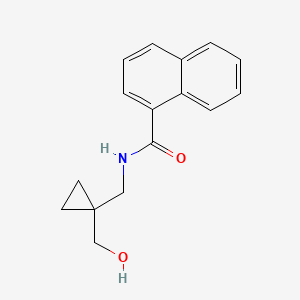
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)
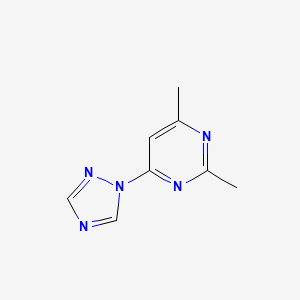
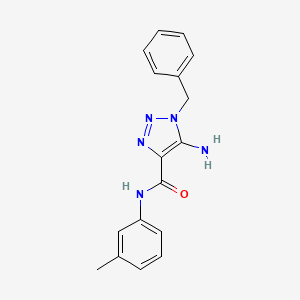
![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643789.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2643790.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B2643792.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)
![{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine](/img/structure/B2643796.png)
